molecular formula C13H16 B14265296 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- CAS No. 150194-24-4

1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene-

Cat. No.: B14265296
CAS No.: 150194-24-4
M. Wt: 172.27 g/mol
InChI Key: DOMINCFROXCTTP-UHFFFAOYSA-N
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Description

1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- is an organic compound belonging to the indene family It is characterized by its unique structure, which includes a bicyclic system with a methylene group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- can be synthesized through several methods. One common approach involves the hydrogenation of indene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.

Industrial Production Methods: In industrial settings, the production of 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- often involves the catalytic hydrogenation of indene in the presence of a suitable catalyst. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: The methylene group allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones or alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-
  • 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-

Comparison: 1H-Indene, 2,3-dihydro-1,1,2-trimethyl-3-methylene- is unique due to the presence of the methylene group at the third carbon, which imparts distinct reactivity and properties. Compared to similar compounds, it offers different substitution patterns and potential for functionalization, making it valuable for specific synthetic and industrial applications.

Properties

CAS No.

150194-24-4

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

1,1,2-trimethyl-3-methylidene-2H-indene

InChI

InChI=1S/C13H16/c1-9-10(2)13(3,4)12-8-6-5-7-11(9)12/h5-8,10H,1H2,2-4H3

InChI Key

DOMINCFROXCTTP-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C)C2=CC=CC=C2C1(C)C

Origin of Product

United States

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